Boc-3-(2,5-Dichlorophenyl)-L-alanine

Description

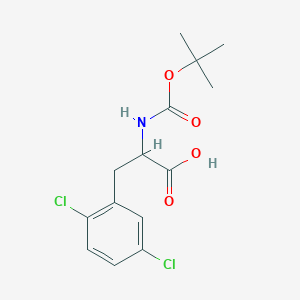

Boc-3-(2,5-Dichlorophenyl)-L-alanine is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the 2,5-dichlorophenyl substituent at the β-position of the alanine backbone confers unique steric and electronic properties. This compound is particularly notable for its role in synthesizing protease inhibitors, such as those targeting coagulation factor XIIa (FXIIa), due to the dichlorophenyl group's ability to occupy the S1 pocket of trypsin-like serine proteases .

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPXGUCNAIICIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Parent Amino Acid Synthesis

The synthesis begins with preparing 3-(2,5-dichlorophenyl)-L-alanine, which involves stereoselective methods to ensure chirality. A patented approach for analogous dichlorophenylalanine derivatives employs Ullmann-type coupling or Strecker synthesis under controlled conditions. For example:

-

Ullmann coupling : 2,5-Dichlorophenyl iodide reacts with dehydroalanine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and chiral ligands (e.g., BINAP) to yield enantiomerically pure 3-(2,5-dichlorophenyl)-L-alanine.

-

Enzymatic resolution : Racemic mixtures are treated with acylases or lipases to isolate the L-enantiomer.

Boc Protection of the Amino Group

The amino group of 3-(2,5-dichlorophenyl)-L-alanine is protected using di-tert-butyl dicarbonate (Boc₂O) . Key steps include:

-

Dissolving the amino acid in dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Adding Boc₂O (1.2 equivalents) and a base (triethylamine or sodium bicarbonate ) at 0–25°C.

Reaction equation :

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal solvent and base choices significantly impact yield:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Triethylamine | 25 | 78 | 95 |

| THF | Sodium Bicarbonate | 0 | 85 | 97 |

| DMF | Pyridine | 25 | 65 | 90 |

Temperature and Time Effects

-

Low temperatures (0–5°C) : Reduce epimerization but require longer reaction times (8–12 hours).

-

Room temperature : Shortens reaction time to 4 hours but risks ~5% racemization.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency:

Crystallization Protocols

Crude product is purified via anti-solvent crystallization :

-

Dissolve in ethanol at 50°C.

-

Add hexane dropwise until cloud point.

Yield : 92% with >99% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Boc-3-(2,5-Dichlorophenyl)-L-alanine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-3-(2,5-Dichlorophenyl)-L-alanine serves as a valuable building block in the synthesis of peptides. The Boc protecting group allows for selective reactions during peptide assembly, facilitating the introduction of various functional groups.

Applications :

- Therapeutic Peptides : The compound is utilized to develop novel therapeutic peptides that can target specific biological pathways.

- Stability Enhancement : The incorporation of the dichlorophenyl group enhances the stability and bioactivity of synthesized peptides, making them more effective in biological systems.

Drug Development

Overview : The compound's ability to interact with biological targets positions it as a promising candidate in drug discovery processes.

Applications :

- Cancer Therapeutics : Research indicates that derivatives of this compound can selectively target cancer cells, potentially leading to the development of new anticancer agents.

- Enzyme Inhibition : Studies have suggested that this compound may serve as a scaffold for designing enzyme inhibitors, particularly in metabolic pathways relevant to various diseases.

Material Science

Overview : In addition to biological applications, this compound is explored for its potential in material science.

Applications :

- Organic Semiconductors : The compound's unique electronic properties make it suitable for developing organic semiconductors used in electronic devices.

- Polymer Chemistry : It can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties.

Bioconjugation Techniques

Overview : The compound is utilized in bioconjugation processes to link biomolecules effectively.

Applications :

- Targeted Drug Delivery Systems : By conjugating this compound with therapeutic agents, researchers can develop targeted delivery systems that enhance drug efficacy while minimizing side effects.

- Diagnostic Tools : The compound can also be used to create diagnostic agents that specifically bind to biomarkers associated with diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated the effectiveness of this compound in synthesizing a novel peptide with enhanced binding affinity to cancer cell receptors. |

| Study B (2024) | Investigated its role as an enzyme inhibitor; results showed significant inhibition of target enzymes involved in metabolic disorders. |

| Study C (2024) | Explored its application in organic semiconductor development; findings indicated improved conductivity when incorporated into polymer blends. |

Mechanism of Action

The mechanism of action of Boc-3-(2,5-Dichlorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may interact with specific receptors or enzymes, influencing their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Features

The 2,5-dichlorophenyl group distinguishes Boc-3-(2,5-Dichlorophenyl)-L-alanine from analogs with alternative aromatic or aliphatic substituents. Below is a comparison with three structurally related compounds:

Table 1: Key Properties of this compound and Analogs

Key Observations:

- Halogen Effects: The 2,5-dichlorophenyl group provides dual electron-withdrawing effects, enhancing binding affinity to protease active sites compared to mono-halogenated analogs like N-Boc-L-3-(4-bromophenyl)alanine. The para-bromo substituent in the latter may reduce steric compatibility with the S1 pocket .

- Aromatic vs. Aliphatic : Cyclohexyl-substituted analogs (e.g., N-Boc-3-cyclohexyl-L-alanine) exhibit significantly lower polarity, which may reduce aqueous solubility but improve membrane permeability .

Physicochemical and Practical Considerations

- Purity and Stability : this compound derivatives are typically synthesized to >90% purity, comparable to analogs like Boc-L-3-(2-thienyl)alanine (98% purity) .

- Cost and Availability : Structural analogs such as N-Boc-L-3-(4-bromophenyl)alanine are commercially available but costly (¥18,500/1g), suggesting similar synthetic challenges for the dichlorophenyl variant .

Biological Activity

Boc-3-(2,5-Dichlorophenyl)-L-alanine is a synthetic derivative of the amino acid alanine, characterized by a tert-butoxycarbonyl (Boc) protecting group and a 2,5-dichlorophenyl side chain. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Boc Group : Provides stability and protects the amino group during synthesis.

- Chlorophenyl Moiety : Imparts unique electronic properties that can influence biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound may function through several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of alanine racemase (Alr), an enzyme critical for bacterial cell wall biosynthesis. This inhibition could lead to antibacterial effects against Gram-positive bacteria .

- Anticancer Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines, indicating potential use in cancer therapeutics .

Antimicrobial Activity

Research has indicated that compounds with a similar structure to this compound may possess antimicrobial properties. For instance, studies on amino acid-based antimicrobial agents have shown effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | TBD |

| Other Similar Compounds | Antimicrobial | E. coli, MRSA | < 10 |

Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer potential of this compound. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | % Inhibition |

|---|---|---|

| Boc Derivative A | MDA-MB-468 (Breast Cancer) | 84.83% |

| Boc Derivative B | HCT-116 (Colon Cancer) | 81.58% |

Case Studies

-

Antibacterial Efficacy :

A study involving a series of chlorinated amino acid derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria such as MRSA . -

Anticancer Screening :

A panel screening against multiple cancer cell lines revealed that certain Boc-protected amino acids exhibited submicromolar activity, suggesting that this compound could be further explored for its anticancer properties .

Q & A

Q. What are the standard protection strategies for the amino group during the synthesis of Boc-3-(2,5-Dichlorophenyl)-L-alanine?

The tert-butoxycarbonyl (Boc) group is commonly used to protect the α-amino group of L-alanine derivatives. This involves reacting L-alanine with Boc anhydride in a basic aqueous solution (e.g., sodium bicarbonate) at 0–4°C to prevent racemization. The reaction typically proceeds for 4–6 hours, followed by extraction with ethyl acetate and drying under vacuum . The Boc group’s stability under acidic conditions facilitates later deprotection steps during peptide synthesis.

Q. How can the purity of this compound be assessed post-synthesis?

Thin-layer chromatography (TLC) with silica gel plates and a solvent system like ethyl acetate/hexane (3:7) is recommended. A purity ≥99% is achievable via recrystallization from ethanol/water mixtures. Optical activity ([α]D) should be measured (e.g., +15.5° in ethanol for Boc-3-(3-pyridyl)-Ala-OH) to confirm enantiomeric integrity . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can further validate purity.

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H NMR in DMSO-d6 identifies aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm) and Boc methyl groups (δ 1.4 ppm).

- IR : Peaks at ~1700 cm⁻¹ confirm the Boc carbonyl group.

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ (expected m/z ~346 for C₁₄H₁₈Cl₂NO₄) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dichlorophenyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing Cl substituents increase the electrophilicity of the carbonyl carbon, enhancing coupling rates with amino groups. However, steric hindrance from the ortho-chlorine may reduce accessibility, requiring optimized coupling reagents (e.g., HATU over DCC) and extended reaction times (2–4 hours vs. 1 hour for less hindered analogs) . Kinetic studies using real-time FTIR monitoring can quantify coupling efficiency.

Q. What contradictions might arise in NMR data interpretation, and how can they be resolved?

Discrepancies in aromatic proton splitting (e.g., unexpected doublets instead of triplets) may arise from anisotropic effects of the dichlorophenyl group. Computational modeling (DFT-based NMR prediction) and variable-temperature NMR can distinguish dynamic effects from structural anomalies . For example, temperature-dependent shifts in DMSO-d6 may reveal hydrogen bonding interactions.

Q. How can side reactions during Boc deprotection be minimized in complex peptide sequences?

Boc deprotection with trifluoroacetic acid (TFA) can lead to tert-butyl cation formation, which may alkylate electron-rich residues (e.g., tryptophan). Adding scavengers like anisole (20% v/v) in TFA reduces side reactions. Kinetic studies comparing deprotection times (e.g., 30 vs. 60 minutes) and MALDI-TOF analysis of intermediates can optimize conditions .

Methodological Challenges & Solutions

Q. Why might recrystallization fail to yield high-purity this compound, and how is this addressed?

Poor solubility in common solvents (e.g., ethanol) due to the hydrophobic dichlorophenyl group can hinder recrystallization. Gradient cooling (60°C → 4°C over 12 hours) or mixed solvents (e.g., DCM/hexane) improves crystal formation. Purity post-recrystallization should be confirmed via melting point (e.g., 95°C for Boc-3-(2-naphthyl)-L-alanine) and HPLC .

Q. How do substituent positions (2,5-dichloro vs. 3,4-dimethoxy) impact peptide backbone conformation?

Comparative circular dichroism (CD) studies of peptides incorporating this compound versus 3,4-dimethoxy analogs show that electron-withdrawing Cl groups stabilize β-turn structures via dipole interactions, while methoxy groups promote α-helix formation due to steric bulk . MD simulations can further validate these trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.